Methyl 4,6-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Methyl 4,6-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with methyl groups at the 4 and 6 positions and a carboxylate group at the 3 position. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,6-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions . The resulting intermediate is then subjected to further reactions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to ensure the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 4,6-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous tetrahydrofuran (THF) at low temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Methyl 4,6-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with specific biological targets makes it a valuable tool in studying various biochemical pathways .
Medicine: The compound has shown promise in the development of new pharmaceuticals, particularly in the treatment of diseases such as tuberculosis and cancer. Its unique structure allows for the design of molecules with enhanced bioavailability and target specificity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of methyl 4,6-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the biochemical pathway it controls. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
- Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate
- Methyl pyrazolo[4,3-b]pyridine-6-carboxylate
Comparison: Methyl 4,6-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate is unique due to the presence of methyl groups at the 4 and 6 positions, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and chemical synthesis .
Properties
IUPAC Name |
methyl 4,6-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-4-8(2)10-9(11(14)15-3)5-12-13(10)6-7/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYXXYHSGDLYKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=C(C=N2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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